4-methyl-1-phenyl-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-phenyl-1H-pyrazol-3-amine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit diverse biological activities and are known to be cytotoxic to several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to affect a wide variety of biological activities .
Result of Action
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-phenyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions, leading to the formation of the pyrazole ring . Another approach involves the use of 1,3-dicarbonyl compounds and hydrazines in the presence of catalysts such as Amberlyst-70, which offers eco-friendly attributes .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and transition-metal catalysts to enhance yield and efficiency. The use of microwave-assisted synthesis and photoredox reactions has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents and nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various amine derivatives .
Scientific Research Applications
4-Methyl-1-phenyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
- 4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
Uniqueness: 4-Methyl-1-phenyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance .
Properties
IUPAC Name |
4-methyl-1-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJMGEGMWDCHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66000-37-1 |
Source
|
Record name | 4-methyl-1-phenyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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